tert-Butyl 4-((2-chloro-7-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2-chloro-7-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chloro-7-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate aniline derivatives with formamide or formic acid.
Introduction of the Methoxy and Chloro Groups: The methoxy and chloro substituents are introduced via electrophilic aromatic substitution reactions.
Coupling with Piperidine: The quinazoline derivative is then coupled with piperidine under basic conditions to form the desired product.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2-chloro-7-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 4-((2-chloro-7-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-chloro-7-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
tert-Butyl 4-((2-chloro-7-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate is unique due to its specific quinazoline core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H25ClN4O3 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
tert-butyl 4-[(2-chloro-7-methoxyquinazolin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25ClN4O3/c1-19(2,3)27-18(25)24-9-7-12(8-10-24)21-16-14-6-5-13(26-4)11-15(14)22-17(20)23-16/h5-6,11-12H,7-10H2,1-4H3,(H,21,22,23) |
InChI Key |
JYXAUOLQARRJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC3=C2C=CC(=C3)OC)Cl |
Origin of Product |
United States |
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